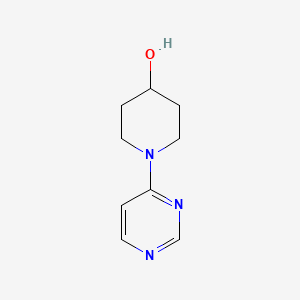

1-(Pyrimidin-4-yl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-4-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7-8,13H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNGESAFITLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217272-14-4 | |

| Record name | 1-(pyrimidin-4-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-(Pyrimidin-4-yl)piperidin-4-ol

[1]

Executive Summary

This compound is a bifunctional pharmacophore integrating a polar, hydrogen-bonding piperidine motif with an electron-deficient pyrimidine ring.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) agonists (specifically GPR119), and antiviral agents. Its structural value lies in the pyrimidine ring's ability to function as a hinge-binder in ATP-competitive inhibition, while the 4-hydroxypiperidine moiety improves aqueous solubility and provides a vector for further functionalization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

-

Synonyms: 1-(4-Pyrimidinyl)-4-piperidinol; 4-(4-Hydroxypiperidin-1-yl)pyrimidine[1]

-

CAS Registry Number: Note: Commercial catalogs often conflate isomers.[1] CAS 893755-98-1 is frequently associated with the 2-yl isomer.[1] The 4-yl isomer is less commoditized but structurally distinct.[1]

-

SMILES: OC1CCN(CC1)c2ncncc2

Structural Geometry & Electronic Profile

The molecule consists of a saturated piperidine ring in a chair conformation attached to the C4 position of a pyrimidine ring.[1]

-

Pyrimidine Ring: Highly electron-deficient due to the two nitrogen atoms (1,3-diazine).[1] The C4 position is activated for nucleophilic attack, making the ring susceptible to SNAr reactions.[1]

-

Piperidine Ring: The nitrogen atom is sp3 hybridized but participates in conjugation with the pyrimidine system, reducing its basicity compared to a free amine.[1] The 4-hydroxyl group is equatorial in the lowest energy conformer, maximizing hydrogen bonding potential.

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Weight | 179.22 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| Molecular Formula | C9H13N3O | High nitrogen content increases polarity.[1] |

| LogP (Octanol/Water) | ~0.3 – 0.5 | Low lipophilicity; favorable for oral bioavailability and solubility.[1] |

| TPSA | ~49 Ų | Well within the blood-brain barrier (BBB) permeation limit (<90 Ų).[1] |

| pKa (Piperidine N) | ~5.5 - 6.0 | Significantly lower than typical piperidines (~10) due to electron withdrawal by pyrimidine.[1] |

| Solubility | High in MeOH, DMSO, dilute acid | Amphiphilic nature aids formulation.[1] |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to this compound is via Nucleophilic Aromatic Substitution (SNAr) .[1] The disconnection occurs at the C(pyrimidine)-N(piperidine) bond.

-

Electrophile: 4-Chloropyrimidine (or 4,6-dichloropyrimidine for further functionalization).[1]

Detailed Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)

-

4-Hydroxypiperidine (1.11 g, 11 mmol, 1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Isopropanol (IPA) or 1,4-Dioxane.[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction flask with 4-chloropyrimidine and IPA (20 mL).

-

Addition: Add 4-hydroxypiperidine followed by the dropwise addition of TEA. The base is critical to neutralize the HCl generated and liberate the free amine nucleophile.[1]

-

Reaction: Heat the mixture to reflux (80–100 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] The product typically appears more polar than the starting chloride.[1]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Reaction Mechanism & Optimization

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

Caption: SNAr mechanism illustrating the addition of the piperidine amine to the electron-deficient C4 of the pyrimidine, followed by chloride elimination.

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Pyrimidine ring deactivation or insufficient temperature.[1]

-

Solution: Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation (120 °C, 20 min).

-

-

Issue: Hydrolysis Product (4-Hydroxypyrimidine).

Medicinal Chemistry Utility

Pharmacophore Applications

This scaffold is a "privileged structure" in drug discovery:

-

Kinase Inhibitors: The pyrimidine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., in Akt or JAK inhibitors).[1] The piperidine ring projects the hydroxyl group into the solvent-exposed region or a ribose-binding pocket.[1]

-

GPCR Agonists: Specifically in GPR119 agonists for type 2 diabetes, where the piperidine-pyrimidine linkage mimics the lipid mediators.[1]

-

Solubility Handle: The 4-hydroxypiperidine moiety is often attached to hydrophobic scaffolds to lower LogP and improve metabolic stability (blocking metabolic hot-spots).[1]

Structural Activity Relationship (SAR) Visualization

Caption: SAR dissection of the molecule highlighting the functional role of each structural component in drug design.

Analytical Characterization

Proton NMR (1H NMR) Prediction (DMSO-d6)

-

Pyrimidine Protons:

-

Piperidine Protons:

Mass Spectrometry[1][7][8][9]

Safety and Handling

References

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from .[1]

-

PubChem. Compound Summary: Piperidin-4-ol.[1][2] National Library of Medicine.[1] Retrieved from .[1]

-

Caldwell, J. J., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[9][10] Journal of Medicinal Chemistry, 53(4), 1883–1886. .[1]

-

ChemicalBook. 4-Hydroxypiperidine hydrochloride Synthesis and Properties. Retrieved from .[1]

-

ChemScene. Product Data: 1-(Pyrimidin-2-yl)piperidin-4-ol (Isomer Comparison). Retrieved from .[1]

Sources

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Potential of 1-(Pyrimidin-4-yl)piperidin-4-ol in Drug Discovery

Abstract

This guide provides a comprehensive technical overview of the small molecule 1-(Pyrimidin-4-yl)piperidin-4-ol, a heterocyclic compound with significant, yet underexplored, therapeutic potential. By dissecting its core structure—a fusion of a pyrimidine ring and a 4-hydroxypiperidine scaffold—we can infer its likely biological targets and chart a strategic roadmap for its preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to investigating this compound's promise as a novel therapeutic agent, particularly in the realms of oncology and inflammatory diseases. We will delve into its hypothesized mechanisms of action, provide detailed experimental protocols for its synthesis and evaluation, and outline a logical progression for its journey from a chemical entity to a viable drug candidate.

Introduction: Deconstructing the Scaffold

The compound this compound (Molecular Formula: C9H13N3O) is a small molecule built upon two "privileged" scaffolds well-known in medicinal chemistry[1][2]. Understanding these components is key to predicting the compound's therapeutic utility.

-

The Pyrimidine Core: Pyrimidine is a fundamental building block in numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents[2][3][4]. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to interact with the hinge regions of many protein kinases[2]. The pyrimidine scaffold is a cornerstone of many approved kinase inhibitors, suggesting that our lead compound may function in a similar capacity[2].

-

The 4-Hydroxypiperidine Moiety: This saturated heterocycle is a versatile and frequently used component in modern drug design[1][5]. The piperidine ring serves as a non-planar scaffold that can orient substituents in precise three-dimensional space, while the hydroxyl (-OH) group provides a critical point for hydrogen bonding with target proteins, enhancing binding affinity and specificity[1]. This moiety is found in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs) and various enzymes[1][6].

The combination of these two scaffolds in this compound creates a molecule with a high probability of interacting with key signaling proteins, particularly protein kinases, which are central regulators of cellular processes often dysregulated in disease.

| Compound Properties | Data | Source |

| Molecular Formula | C9H13N3O | PubChem[7] |

| Molecular Weight | 179.22 g/mol | Santa Cruz Biotechnology[8] |

| Monoisotopic Mass | 179.10587 Da | PubChem[7] |

| Predicted XlogP | 0.5 | PubChem[7] |

Table 1: Physicochemical Properties of this compound.

Hypothesized Therapeutic Targets and Indications

Based on its structural motifs, this compound is a prime candidate for investigation as a kinase inhibitor. Two kinase families, in particular, stand out as high-probability targets: the Janus Kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth, activated by cytokines and growth factors.[9][10] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers[10]. Small molecule JAK inhibitors have revolutionized the treatment of conditions like rheumatoid arthritis, psoriatic arthritis, myelofibrosis, and atopic dermatitis[9][10][11][12].

Rationale for Investigation: Many approved JAK inhibitors, such as Tofacitinib and Baricitinib, feature a nitrogen-rich heterocyclic core that interacts with the kinase hinge region, a role the pyrimidine moiety of our compound is well-suited to play[10]. The piperidine scaffold can provide the necessary vectors for achieving selectivity and favorable pharmacokinetic properties.

Potential Therapeutic Indications:

Rho-Associated Kinase (ROCK) Inhibition

The ROCK family of kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell shape, motility, and contraction[13][14]. Overactivity of ROCK signaling is implicated in cardiovascular diseases, cancer metastasis, and fibrosis[14][15][16].

Rationale for Investigation: The development of ROCK inhibitors is an active area of research. Approved drugs like Netarsudil and Ripasudil demonstrate the therapeutic viability of targeting these kinases, particularly in ophthalmology[16]. The structure of this compound aligns with general pharmacophore models for ATP-competitive ROCK inhibitors.

Potential Therapeutic Indications:

-

Hypertension[15]

-

Fibrotic Diseases (e.g., pulmonary fibrosis)[13]

-

Neurological Disorders (e.g., stroke recovery, Alzheimer's)[16][17]

Preclinical Development Roadmap: A Step-by-Step Guide

The following sections outline a logical, multi-stage workflow for systematically evaluating the therapeutic potential of this compound.

Workflow Visualization

Caption: A strategic workflow for the preclinical evaluation of this compound.

Stage 1: Chemical Synthesis and Characterization

The first critical step is to secure a reliable source of high-purity material. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or DMSO), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Pyrimidine: Add 4-chloropyrimidine (1.1 eq) to the reaction mixture. Causality: The electron-withdrawing pyrimidine ring activates the chlorine at the 4-position for nucleophilic displacement by the secondary amine of the piperidine.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

-

Characterization (QC Checkpoint): The final product's identity and purity (>98%) must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Stage 2: In Vitro Biological Evaluation

This stage aims to identify the primary biological target(s) and characterize the compound's activity in a cellular context.

Protocol: Primary Kinase Inhibition Assay (Example: JAK2)

-

Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay format that measures the phosphorylation of a specific peptide substrate by the target kinase.

-

Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-peptide antibody.

-

Procedure:

-

Dispense the test compound (this compound) at a fixed concentration (e.g., 10 µM) into a 384-well assay plate. Include a known inhibitor (e.g., Ruxolitinib) as a positive control and DMSO as a negative control.

-

Add the JAK2 enzyme and peptide substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody).

-

Read the plate on a suitable plate reader.

-

-

Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. A significant inhibition (>50%) qualifies the compound as a "hit."

-

Follow-up: If a hit is confirmed, perform a dose-response experiment by testing the compound across a range of concentrations (e.g., 1 nM to 30 µM) to determine its half-maximal inhibitory concentration (IC50).

Protocol: Cellular Target Engagement via Western Blot

-

Cell Culture: Use a cell line where the target pathway is active (e.g., HEL cells for the JAK-STAT pathway, which have a constitutively active JAK2).

-

Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound for 2-4 hours.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-STAT3 for the JAK pathway or anti-phospho-MYPT1 for the ROCK pathway). Also probe for the total protein and a loading control (e.g., GAPDH).

-

Analysis (QC Checkpoint): A dose-dependent decrease in the phosphorylated substrate, without a change in total substrate, provides strong evidence of on-target activity within a cellular environment.

| Proposed In Vitro Assay | Purpose | Key Output |

| Broad Kinase Panel Screen | Identify primary target(s) and assess initial selectivity. | % Inhibition at a single concentration. |

| Dose-Response Assay | Quantify potency against primary target(s). | IC50 value. |

| Cellular Phosphorylation Assay | Confirm on-target activity in a biological system. | Cellular IC50 (potency). |

| In Vitro ADME Panel | Assess drug-like properties (Absorption, Distribution, Metabolism, Excretion). | Solubility, Permeability, Metabolic Stability. |

Table 2: Key In Vitro Assays for Initial Profiling.

Stage 3: In Vivo Pharmacokinetics and Efficacy

After demonstrating in vitro potency and selectivity, the next step is to evaluate the compound's behavior and efficacy in a living organism.

Protocol: Mouse Pharmacokinetic (PK) Study

-

Dosing: Administer a single dose of the compound to a cohort of mice via both intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Sample Analysis: Process the blood to plasma and quantify the concentration of the compound at each time point using LC-MS/MS.

-

Data Analysis (QC Checkpoint): Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and oral bioavailability (%F). The goal is to find a compound with sufficient exposure and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily).

Protocol: Murine Collagen-Induced Arthritis (CIA) Efficacy Model (Example for RA)

-

Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

-

Treatment: Once clinical signs of arthritis appear, randomize mice into groups and begin daily oral dosing with the test compound, a vehicle control, and a positive control (e.g., a known JAK inhibitor).

-

Efficacy Readouts: Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score. At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

-

Data Analysis: A statistically significant reduction in paw swelling and clinical score compared to the vehicle group demonstrates in vivo efficacy and provides proof-of-concept.

Challenges and Future Directions

While promising, the development of this compound is not without challenges. Key hurdles will include optimizing target selectivity to minimize off-target effects, achieving a favorable pharmacokinetic profile with good oral bioavailability, and ensuring a clean safety profile.

Future work should focus on structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the parent compound, researchers can systematically improve its potency, selectivity, and drug-like properties, ultimately leading to the selection of a preclinical candidate for formal IND-enabling studies.

Conclusion

The small molecule this compound represents a compelling starting point for a drug discovery program. Its structure, combining two privileged medicinal chemistry scaffolds, strongly suggests potential as a kinase inhibitor, with the JAK and ROCK kinase families being particularly high-priority targets. This guide has outlined a clear, logical, and technically grounded roadmap for its evaluation. By following a systematic process of synthesis, in vitro profiling, and in vivo validation, the scientific community can effectively unlock the therapeutic potential of this promising compound for the treatment of cancer, autoimmune disorders, and other diseases with high unmet medical needs.

References

-

National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidin-4-ol. PubChem Compound Summary for CID 23447619. Available from: [Link].

-

Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2024). JAK inhibitors: What are they and how do they work? Synapse. Available from: [Link].

-

Al-Salama, Z. T., & Dhillon, S. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(3), 349. Available from: [Link].

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 17959854. Available from: [Link].

-

National Rheumatoid Arthritis Society. JAK inhibitors Used For Rheumatoid Arthritis (RA). NRAS. Available from: [Link].

-

Synapse. ROCK inhibitors(Boehringer Ingelheim). Synapse. Available from: [Link].

-

Islam, N. U., Zaib, S., Khan, K. M., & Iqbal, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link].

-

DelveInsight. Janus kinase (JAK) Inhibitors Competitive Landscape Report. DelveInsight. Available from: [Link].

-

American Academy of Dermatology Association. JAK inhibitors: What your dermatologist wants you to know. AAD. Available from: [Link].

-

ResearchGate. Advances in the development of Rho-associated protein kinase (ROCK) inhibitors. ResearchGate. Available from: [Link].

-

National Center for Biotechnology Information. 1-[3-Azanyl-6-(2-hydroxyphenyl)pyridazin-4-yl]piperidin-4-ol. PubChem Compound Summary for CID 154573641. Available from: [Link].

-

Wikipedia. Rho kinase inhibitor. Wikipedia. Available from: [Link].

-

Saify, Z. S., Khan, K. M., & Zaidi, J. H. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Archives of Pharmacal Research, 28(1), 16-20. Available from: [Link].

-

Djokovic, N., Zidar, N., & Tomasic, T. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Molecules, 29(19), 4481. Available from: [Link].

-

National Center for Biotechnology Information. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem Compound Summary for CID 1268289. Available from: [Link].

-

National Center for Biotechnology Information. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. PubChem Compound Summary for CID 71588005. Available from: [Link].

-

Lumente, P. A., et al. (2019). GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Bioorganic & Medicinal Chemistry Letters, 29(19), 126632. Available from: [Link].

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861952. Available from: [Link].

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available from: [Link].

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 1. Available from: [Link].

-

Kumar, D., & Kumar, N. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Medicinal Chemistry Research, 27(4), 969-989. Available from: [Link].

-

Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available from: [Link].

-

Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(12), 3538-3541. Available from: [Link].

-

Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. Available from: [Link].

-

ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available from: [Link].

- Flanagan, M. E., et al. (2008). U.S. Patent No. 7,423,043. Washington, DC: U.S. Patent and Trademark Office.

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link].

-

Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available from: [Link].

-

ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available from: [Link].

Sources

- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. PubChemLite - this compound (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 8. 1-Pyrimidin-2-yl-piperidin-4-ol | CAS 893755-98-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nras.org.uk [nras.org.uk]

- 12. JAK inhibitors: What your dermatologist wants you to know [aad.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 17. ROCK inhibitors(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

1-(Pyrimidin-4-yl)piperidin-4-ol: A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 1-(pyrimidin-4-yl)piperidin-4-ol scaffold represents a privileged structural motif in modern drug discovery, acting as a critical junction between physicochemical optimization and target specificity.[1] Unlike its ubiquitous 2-pyrimidinyl isomer, the 4-pyrimidinyl variant offers distinct electronic vectors and solubility profiles, making it a valuable "scaffold hop" in the design of GPR119 agonists (metabolic disorders) and ATP-competitive kinase inhibitors (oncology).

This technical guide provides a comprehensive analysis of this scaffold, detailing its synthetic accessibility, physicochemical advantages, and application in modulating biological targets.

Part 1: Structural & Physicochemical Profile

The core utility of this compound lies in its ability to modulate the properties of a drug candidate without adding excessive lipophilicity.[1]

Electronic Modulation of the Piperidine Nitrogen

In standard N-alkyl piperidines, the nitrogen is highly basic (

-

The Pyrimidine Effect: Attaching the electron-deficient pyrimidine ring at the 4-position significantly lowers the

of the piperidine nitrogen (typically to the range of 5–7).[1] This ensures a higher fraction of the neutral species at physiological pH, enhancing passive diffusion across biological membranes.

Physicochemical Data Summary

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 179.22 g/mol | Fragment-like; leaves room for heavy decoration.[1] |

| cLogP | 0.4 – 0.6 | Low lipophilicity; ideal for lowering total LogP of greasy leads.[1] |

| TPSA | ~50 Ų | Favorable for oral bioavailability (Rule of 5). |

| H-Bond Donors | 1 (OH group) | Critical vector for specific binding interactions.[1] |

| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 OH) | Enhances aqueous solubility. |

Part 2: Synthetic Accessibility & Protocols[1]

The synthesis of this scaffold relies on the Nucleophilic Aromatic Substitution (S_NAr) of 4-halopyrimidines.[1][2] While 4-chloropyrimidine is the standard electrophile, the reaction requires specific conditions to suppress hydrolysis and maximize yield.[1]

Core Synthesis Protocol

Objective: Synthesis of this compound from 4-chloropyrimidine.

Reagents:

-

Electrophile: 4-Chloropyrimidine hydrochloride (1.0 eq)[1]

-

Nucleophile: Piperidin-4-ol (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

-

Temperature: 80°C (Reflux) or 120°C (Microwave)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloropyrimidine HCl (10 mmol) in iPrOH (20 mL).

-

Addition: Add DIPEA (25 mmol) dropwise. The solution may warm slightly.[1] Add piperidin-4-ol (12 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor by LC-MS or TLC (10% MeOH in DCM).[1]

-

Note: Reaction typically reaches completion within 4–6 hours.[1] If using microwave irradiation, heat to 120°C for 20 minutes.

-

-

Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

-

Extraction: Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid/salts. Wash with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).

-

Validation: Product should appear as a white to off-white solid. Confirm via ¹H NMR (distinctive pyrimidine protons at ~8.5 and ~6.5 ppm).

Synthetic Pathway Visualization[3]

Caption: S_NAr mechanism for the synthesis of the target scaffold.

Part 3: Medicinal Chemistry Applications[2][4][5][6][7]

GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in pancreatic

-

Role of the Scaffold: The piperidine ring acts as a rigid spacer, positioning the polar headgroup (often a carbamate derived from the 4-OH) and the heteroaromatic tail (the pyrimidine) into the receptor's binding crevice.

-

SAR Insight: The 4-pyrimidinyl group provides a specific vector that differs from the 2-pyrimidinyl isomer, often improving selectivity against related GPCRs or improving metabolic stability by blocking the para-position of the aromatic system.[1]

Kinase Inhibitors (Oncology)

In kinase drug discovery, the pyrimidine ring is a classic "hinge binder," mimicking the adenine ring of ATP.

-

Binding Mode: The N1 and N3 nitrogens of the pyrimidine ring can accept hydrogen bonds from the backbone amide of the kinase hinge region.[1]

-

The Piperidine Linker: The piperidine group at the 4-position projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups (via the 4-OH) to be attached without disrupting the primary hinge interaction.[1]

-

Example Relevance: This architecture is structurally homologous to the core of Capivasertib (AZD5363) , an Akt inhibitor which utilizes a fused pyrrolo[2,3-d]pyrimidine linked to a piperidine. The this compound is a simplified, non-fused analog often used in early fragment-based screening.[1]

Functionalization Logic (SAR Vectors)

Caption: Structure-Activity Relationship (SAR) vectors for the scaffold.

Part 4: Advanced Functionalization

Once the core scaffold is synthesized, the secondary alcohol (4-OH) serves as a versatile handle.

-

Carbamate Synthesis (GPR119 Agonists):

-

React this compound with 4-nitrophenyl chloroformate to form the activated carbonate, followed by reaction with an amine (R-NH₂) to yield the carbamate.[1]

-

-

Ether Synthesis:

-

Use NaH in DMF followed by an alkyl halide (R-X) to form ether linkages. This is common for extending the molecule into hydrophobic pockets.[1]

-

-

Oxidation to Ketone:

-

Swern oxidation or Dess-Martin Periodinane converts the alcohol to the ketone, allowing for reductive amination to introduce a secondary amine at the 4-position.[1]

-

References

-

BenchChem Technical Support. (2025).[2] Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Retrieved from

-

Addie, M., et al. (2013).[3] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][3] Journal of Medicinal Chemistry. Retrieved from

-

Caldwell, J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from

-

Santa Cruz Biotechnology. (2025). 1-Pyrimidin-2-yl-piperidin-4-ol Product Data. Retrieved from

-

ChemScene. (2025). 1-(Pyrimidin-2-yl)piperidin-4-ol Physicochemical Data. Retrieved from

The Pyrimidinyl-Piperidine Scaffold: A Technical Review of Synthetic Strategies and Pharmacological Applications

Executive Summary

The pyrimidinyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to present ligands to diverse biological targets with high affinity and selectivity. This guide analyzes the scaffold's utility across three primary therapeutic axes: metabolic disorders (GPR119 agonists), oncology (AKT/PKB kinase inhibitors), and neuropsychiatry (D2/5-HT2A antagonists). By synthesizing recent literature, we provide a technical roadmap for the design, synthesis, and evaluation of these derivatives, emphasizing the causality between structural modifications and pharmacological outcomes.

The Privileged Scaffold: Structural Logic

The pyrimidinyl-piperidine core combines the electron-deficient pyrimidine ring with the semi-rigid, aliphatic piperidine cycle. This combination offers unique pharmacophoric advantages:

-

Geometric Positioning: The piperidine ring acts as a defined spacer, orienting substituents at the 4-position (para) or 3-position (meta) relative to the pyrimidine attachment, enabling precise targeting of deep hydrophobic pockets (e.g., kinase ATP-binding sites).

-

Electronic Modulation: The pyrimidine nitrogens serve as hydrogen bond acceptors, crucial for interacting with hinge regions in kinases or specific residues in GPCR transmembrane domains.

-

Solubility & ADME: The basic nitrogen of the piperidine (if unsubstituted or tertiary) often improves aqueous solubility and bioavailability compared to biaryl systems.

Therapeutic Applications & Mechanisms of Action[1][2][3][4]

Metabolic Disorders: GPR119 Agonism

GPR119 is a Class A GPCR expressed in pancreatic

-

Key Compound: MBX-2982 (Sanofi/Metabolex).

-

Mechanism: The pyrimidine ring of MBX-2982 interacts with the receptor's orthosteric site, while the piperidine linker positions a lipophilic tail to stabilize the active receptor conformation.

-

Efficacy: Potent GPR119 activation (

nM) results in improved glucose tolerance in T2DM models.

Oncology: AKT (Protein Kinase B) Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer.

-

Structural Insight: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives function as ATP-competitive inhibitors. The pyrrolopyrimidine mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu228, Ala230 in AKT), while the piperidine projects the "tail" group into the solvent-exposed region or specificity pocket.

Neuropsychiatry: Dual D2/5-HT2A Antagonism

In antipsychotics (e.g., risperidone analogues), the piperidine ring is often part of a pharmacophore that bridges a serotonin-targeting headgroup (benzisoxazole/pyrimidine) and a dopamine-targeting tail.

Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of pyrimidinyl-piperidine agonists on metabolic regulation.

Figure 1: Signal transduction pathway activated by pyrimidinyl-piperidine GPR119 agonists.[1]

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on three vectors of modification.

| Region | Modification | Biological Consequence |

| Pyrimidine Ring (Core) | Substitution at C2 vs. C4 | Determines vector of piperidine attachment. C4-attachment is common in kinase inhibitors to mimic adenine; C2-attachment is frequent in GPCR ligands (e.g., GPR119). |

| Pyrimidine Substituents | 5-Ethyl / 5-CN | In GPR119 agonists, a 5-ethyl group (as in MBX-2982) enhances hydrophobic packing in the receptor pocket. Electron-withdrawing groups (CN, F) modulate pKa and metabolic stability. |

| Piperidine Nitrogen | Carbamates / Heterocycles | The N1-position is the primary vector for "tail" extension. Carbamates (N-CO-O-R) often improve metabolic stability over simple alkyl chains. |

| Piperidine C4-Position | Amino / Ether Linkers | Critical for determining the angle of the distal pharmacophore. An ether linkage (–O–) provides rotational freedom; a direct bond or amine linkage is more rigid. |

Synthetic Methodologies

Two primary strategies dominate the assembly of the pyrimidinyl-piperidine core: Nucleophilic Aromatic Substitution (

General Synthetic Workflow

The choice between

Figure 2: Decision tree for synthetic route selection.

Detailed Protocol: Synthesis of a GPR119 Agonist Precursor

Objective: Synthesis of 2-(piperidin-4-yl)-5-ethylpyrimidine (Intermediate for MBX-2982 analogues).

Reagents:

-

2-Chloro-5-ethylpyrimidine (1.0 eq)

-

4-Boc-aminopiperidine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a 100 mL round-bottom flask with 2-Chloro-5-ethylpyrimidine (5.0 mmol) and anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

-

Addition: Add 4-Boc-aminopiperidine (6.0 mmol) followed by DIPEA (12.5 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target mass: M+H). Note: The elevated temperature is required to overcome the lower electrophilicity of the C2 position compared to C4.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

-

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected intermediate. -

Deprotection (Self-Validating Step): Treat with TFA/DCM (1:4) at 0°C. Complete consumption of the starting material on TLC confirms successful deprotection, yielding the free amine for further derivatization.

Pharmacological Evaluation

In Vitro Functional Assay (cAMP Quantification)

To validate GPR119 agonism, a cell-based HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is the industry standard.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume white plate.

-

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10

M). Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. -

Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature.

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) using a compatible plate reader (e.g., EnVision).

-

Data Analysis: Plot the FRET ratio against log[Compound]. Calculate

using a 4-parameter logistic fit. Validation: Reference agonist (e.g., MBX-2982) must yield an

Future Perspectives

The pyrimidinyl-piperidine scaffold is evolving beyond simple inhibition/agonism:

-

PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), enabling the degradation of kinases like AKT rather than mere inhibition.

-

Dual Agonists: Hybrids targeting GPR119 and DPP-4 simultaneously are being explored to maximize incretin-based therapy for diabetes.

References

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

-

Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents. European Journal of Medicinal Chemistry. [Link]

-

MBX-2982 (GPR119 Agonist) Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]

-

Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry. [Link]

Sources

Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in kinase inhibitor development

An In-Depth Technical Guide to the Role of 1-(Pyrimidin-4-yl)piperidin-4-ol in Kinase Inhibitor Development

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved ATP-binding site of kinases. This technical guide provides a comprehensive analysis of one such scaffold: This compound . We will dissect the distinct roles of its constituent moieties—the pyrimidine ring as a hinge-binding anchor and the piperidin-4-ol group as a modulator of physicochemical properties and a vector for synthetic elaboration. Through mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold in the design of next-generation kinase inhibitors.

The Kinase Inhibitor Landscape: A Quest for Specificity

Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most important classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving selectivity. Given the high degree of structural conservation in the ATP-binding site across the human kinome, designing inhibitors that potently block the intended target without causing off-target effects is a formidable task.[3]

This challenge has driven the exploration of privileged scaffolds—molecular architectures that provide a robust foundation for interaction with the kinase hinge region, while offering versatile exit vectors for building selectivity and optimizing drug-like properties.[4] The pyrimidine core is a preeminent example of such a scaffold, found in numerous FDA-approved kinase inhibitors.[4][5]

The Privileged Nature of the Pyrimidine Scaffold

The pyrimidine ring is a bioisostere of the adenine base in ATP, allowing it to form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5][6] This fundamental interaction is the starting point for achieving high-affinity binding. The true art of inhibitor design, however, lies in the strategic decoration of this core to exploit subtle differences in the surrounding regions of the ATP pocket.

Deconstructing the this compound Scaffold

The this compound moiety is a powerful building block that masterfully combines the hinge-binding capability of pyrimidine with the advantageous physicochemical properties of a substituted piperidine.

Caption: Key functional components of the this compound scaffold.

-

The Pyrimidine Ring: As the core hinge-binding element, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of ATP's adenine.[5] This establishes the primary anchor point for the inhibitor within the kinase active site.

-

The Piperidine Ring: This saturated heterocycle serves multiple critical functions. It enhances the aqueous solubility of the molecule compared to more lipophilic linkers, a crucial factor for oral bioavailability. The non-planar, three-dimensional structure of the piperidine ring can improve binding by accessing deeper pockets and reducing the entropic penalty of binding.[7] Crucially, it acts as a synthetic vector, directing substituents out of the ATP pocket towards the more variable solvent-exposed region, which is a key strategy for achieving kinase selectivity.

-

The 4-ol (Hydroxyl) Group: The hydroxyl group at the 4-position of the piperidine ring is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming additional interactions with residues in the binding pocket or with solvent. This enhances binding affinity and further improves the scaffold's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

Application in Kinase Inhibitor Design: Akt/PKB Case Study

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K-Akt signaling pathway, which is frequently hyperactivated in various cancers.[9] Consequently, Akt is a high-priority target for cancer therapy. Several potent Akt inhibitors have been developed utilizing a scaffold closely related to our topic: 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine. The principles derived from these examples are directly applicable.

A notable example is AZD5363 (Capivasertib) , an orally bioavailable, potent pan-Akt inhibitor that has advanced to clinical trials.[10] Its discovery journey highlights the utility of the pyrimidine-piperidine core.

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.

The development of Akt inhibitors based on the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold demonstrates a clear structure-activity relationship (SAR). Initial hits were optimized by modifying the substituent on the piperidine ring.[11] This strategy led to compounds like AZD5363, where the piperidine core orients a complex side chain to achieve high potency and selectivity.[10]

Data Presentation: Activity of Representative Akt Inhibitors

The table below summarizes the inhibitory activity of key compounds developed from the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, a close analog that validates the core principles of our topic scaffold.

| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity Reference |

| CCT128930 (Compound 2 in source) | Aktβ (PKBβ) | 47 | Potent ATP-competitive inhibitor showing inhibition of biomarkers in the PI3K-Akt-mTOR pathway in cells.[11][12] |

| AZD5363 (Capivasertib) | Akt1 | 3 | Orally bioavailable pan-Akt inhibitor that showed pharmacodynamic knockdown of Akt phosphorylation and tumor growth inhibition in xenograft models.[10] |

| Compound 10h (pyrazolopyrimidine core) | Akt1 | 24.3 | A pan-Akt inhibitor that effectively inhibited cellular phosphorylation of Akt and induced apoptosis in PC-3 prostate cancer cells.[9] |

Experimental Protocols for Inhibitor Evaluation

The characterization of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.[13][14]

Caption: General experimental workflow for the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC₅₀ value of an inhibitor.[15] The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Causality: This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, independent of cellular factors like membrane permeability or efflux pumps. Using an ATP concentration near the Michaelis constant (Km) ensures sensitivity to competitive inhibitors.[15]

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15]

-

ATP Solution: Prepare ATP in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

-

Kinase/Substrate Mix: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer.

-

Test Compound: Prepare a serial dilution of the inhibitor (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound dilution or DMSO vehicle (control) to the wells.

-

Add 2.5 µL of the kinase/substrate mix to all wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the kinase reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[16]

-

Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol assesses whether the inhibitor can engage its target and inhibit its activity within a cellular context by measuring the phosphorylation of a known downstream substrate.[17]

Causality: This is a crucial self-validating step. Observing a dose-dependent decrease in the phosphorylation of a direct substrate confirms that the compound is cell-permeable and engages the intended target at the concentrations tested.[16] The choice of cell line is critical; often, cancer cell lines with known hyperactivation of the target kinase's pathway are used.[9]

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cancer cell line (e.g., PC-3 prostate cancer cells for Akt inhibitors) in 6-well plates and grow to 70-80% confluency.[9]

-

Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

-

Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a defined period (e.g., 2 hours).

-

If applicable, stimulate the pathway with a growth factor (e.g., IGF-1) for the final 15-30 minutes of the incubation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β for Akt).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal loading.

-

Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target cellular activity.

-

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile core for the development of potent and selective kinase inhibitors. Its modular nature, combining a proven hinge-binding element with a functionally rich piperidinol moiety, provides an exceptional platform for medicinal chemists. The pyrimidine ensures high-affinity binding to the ATP site, while the piperidin-4-ol component offers a three-dimensional exit vector that can be exploited to achieve selectivity and fine-tune ADME properties. As demonstrated by the successful development of inhibitors for challenging targets like Akt, this scaffold is not merely a theoretical construct but a field-proven asset. Future work will undoubtedly focus on applying this scaffold to a broader range of kinases, including understudied members of the kinome implicated in neurodegeneration and other diseases, further cementing its role as a privileged structure in modern drug discovery.[5]

References

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC) - NIH.

- BenchChem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.

- Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (n.d.). PubMed.

- In vitro kinase assay. (2022, September 1). Bio-protocol.

- In vitro kinase assay. (2024, May 31). Protocols.io.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

- Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH.

- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010, March 11). PubMed.

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). PMC.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC.

- BenchChem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.

- This compound. (n.d.). PubChemLite.

- BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). ACS Publications.

- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020, October 29). ResearchGate.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.

- BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

Predictive ADME and Bioavailability Profiling of 1-(Pyrimidin-4-yl)piperidin-4-ol Scaffolds in Drug Discovery

Executive Summary

The integration of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Pyrimidine and piperidine rings are widely recognized as privileged scaffolds, utilized extensively to improve target binding affinity through hydrogen bonding and π-stacking interactions[1]. Specifically, the 1-(pyrimidin-4-yl)piperidin-4-ol motif has emerged as a highly versatile building block in the development of kinase inhibitors, GPCR ligands, and NADH-dehydrogenase inhibitors[2],[3]. However, the transition of these potent in vitro hits into in vivo leads is frequently bottlenecked by poor oral bioavailability (

As a Senior Application Scientist, I approach bioavailability not as a static parameter, but as a dynamic interplay of physicochemical properties, membrane permeability, and metabolic clearance. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for predicting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound derivatives.

Structural Rationale & Physicochemical Causality

To accurately predict the bioavailability of a compound, one must first deconstruct its electronic and structural causality. The this compound scaffold presents a fascinating physicochemical dichotomy:

-

Electronic Delocalization (The Pyrimidine Effect): In a standard aliphatic piperidine, the basic nitrogen typically exhibits a

of ~11, rendering it predominantly protonated and positively charged at physiological pH (7.4)[4]. However, when attached to the strongly electron-withdrawing pyrimidin-4-yl ring, the lone pair on the piperidine nitrogen is delocalized into the heteroaromatic system (acting as a vinylogous amide). This drastically lowers the -

Solvation Penalties (The Hydroxyl Effect): The 4-hydroxyl group on the piperidine ring is a double-edged sword. While it serves as a critical handle for hydrogen bonding with target proteins (e.g., kinase hinge regions), it increases the Topological Polar Surface Area (TPSA)[5]. During membrane permeation, the energy penalty required to break water-hydroxyl hydrogen bonds (desolvation energy) can restrict passive permeability. Furthermore, the exposed hydroxyl group introduces a direct liability for Phase II metabolism[6].

Quantitative ADME Predictions

Computational ADMET profiling is the first step in ensuring these scaffolds satisfy Lipinski's Rule of Five and exhibit optimal drug-likeness[5]. The table below summarizes the causal impact of the scaffold's functional groups on predicted ADME parameters.

| Physicochemical Property | 1-(Pyrimidin-4-yl)piperidine | This compound | Causality & ADME Impact |

| Molecular Weight | 163.2 g/mol | 179.2 g/mol | Addition of -OH keeps MW well within optimal limits for oral absorption. |

| cLogP (Lipophilicity) | ~1.8 | ~0.9 | The -OH group decreases lipophilicity, potentially reducing passive membrane permeability[4]. |

| TPSA | 43.6 Ų | 63.8 Ų | Increased polar surface area; remains optimal for oral absorption ( |

| Basic | Nitrogen lone pair conjugates with pyrimidine; neutral at physiological pH, aiding gut absorption. | ||

| Primary Metabolic Liability | CYP450 Oxidation (Phase I) | UGT Glucuronidation (Phase II) | The -OH group introduces a rapid Phase II clearance route, directly threatening oral bioavailability[6]. |

ADME Workflow & Metabolic Pathways

To systematically evaluate bioavailability, we must map the compound's journey from oral administration to systemic circulation.

Figure 1: Sequential ADME workflow for evaluating pyrimidine-piperidine scaffolds.

Once the drug enters the enterocyte, it faces two primary barriers: apical efflux (via P-glycoprotein) and first-pass hepatic metabolism. For the this compound scaffold, Phase II glucuronidation of the hydroxyl group is often the dominant clearance mechanism.

Figure 2: Intestinal and hepatic clearance pathways affecting oral bioavailability.

Self-Validating Experimental Protocols

A robust ADME screening cascade must be built on self-validating systems. An assay without internal controls is merely a random number generator. Below are the definitive methodologies for evaluating the permeability and metabolic stability of this scaffold.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay determines if the polar 4-hydroxyl group restricts intestinal absorption or if the compound is a substrate for efflux transporters, which can lead to a loss of bioavailability[5].

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

-

Monolayer Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Proceed only if TEER

. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow -

Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A

B) assessment, and to the basolateral chamber for B -

Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

-

Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability (

) and the Efflux Ratio (

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Because the 4-hydroxyl group is highly susceptible to glucuronidation, standard Phase I microsomal assays (which only use NADPH) will generate false-positive stability data. Phase II cofactors must be included.

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

. -

Pore-Forming Agent Addition: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the UDPGA cofactor to reach the active site.

-

Cofactor Addition (Self-Validation): Add the test compound (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing both NADPH (2 mM, for Phase I CYPs) and UDPGA (5 mM, for Phase II UGTs). Control Validation: Run parallel incubations with Verapamil (CYP control) and 4-Methylumbelliferone (UGT control). If controls are not degraded, the assay is invalid.

-

Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

) and intrinsic clearance (

Optimization Strategies for the Scaffold

If in vitro data reveals poor bioavailability for a this compound derivative, medicinal chemists can deploy several targeted strategies:

-

Prodrug Approaches: Convert the 4-hydroxyl group into an ester or phosphate prodrug to mask the H-bond donor, thereby increasing passive permeability and temporarily shielding the site from UGT-mediated glucuronidation.

-

Steric Shielding: Introduce a methyl group adjacent to the hydroxyl (e.g., 4-methylpiperidin-4-ol). This subtle change sterically hinders UGT enzymes, dramatically improving metabolic stability without eliminating the critical H-bond interaction[4].

-

Bioisosteric Replacement: If the hydroxyl group is solely acting as a hydrogen bond acceptor, replace it with a fluorine atom or a methoxy group to eliminate Phase II liability entirely.

By rigorously applying these physicochemical principles and self-validating assays, drug development professionals can confidently navigate the ADME landscape of pyrimidine-piperidine scaffolds, accelerating the path from discovery to clinical efficacy.

References

-

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: NIH PMC URL:[Link]

-

Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: NIH PMC URL:[Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL:[Link]

-

Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: ACS Infectious Diseases URL:[Link]

-

Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers Source: Apicule URL:[Link]

-

Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents Source: NIH PMC URL:[Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol, a valuable heterocyclic building block for research and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and 4-hydroxypiperidine. This guide is designed for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.

Introduction

The pyrimidine ring is a fundamental scaffold in a multitude of biologically active compounds and pharmaceuticals. Similarly, the piperidine moiety is a prevalent feature in many approved drugs. The combination of these two heterocyclic systems in this compound creates a versatile building block with potential applications in the development of novel therapeutic agents. The synthesis strategy detailed herein employs a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds via the displacement of the chloro group from the electron-deficient pyrimidine ring by the secondary amine of 4-hydroxypiperidine.

Reaction:

4-Chloropyrimidine + 4-Hydroxypiperidine → this compound

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction follows a two-step addition-elimination mechanism characteristic of SNAr reactions.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the carbons susceptible to nucleophilic attack.[1] This forms a negatively charged intermediate, often referred to as a Meisenheimer-like complex, and temporarily disrupts the aromaticity of the pyrimidine ring.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, which is a good leaving group. A non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: SNAr reaction mechanism workflow.

Materials and Equipment

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |

| 4-Chloropyrimidine | 156-83-2 | 114.54 | 1.0 g (8.73 mmol) |

| 4-Hydroxypiperidine | 5382-16-1 | 101.15 | 0.97 g (9.60 mmol) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.43 mL (17.46 mmol) |

| 2-Propanol (IPA) | 67-63-0 | 60.10 | 20 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed for TLC and chromatography |

| Hexanes | 110-54-3 | 86.18 | As needed for TLC and chromatography |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Silica Gel | 7631-86-9 | 60.08 | As needed for chromatography |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Column for flash chromatography

Safety Precautions

-

4-Chloropyrimidine: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[2] Handle in a well-ventilated fume hood.

-

4-Hydroxypiperidine: Causes severe skin burns and eye damage.[3] Wear appropriate personal protective equipment (PPE).

-

Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.

-

2-Propanol, Ethyl Acetate, Hexanes: These are flammable liquids and should be handled away from ignition sources.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield are mandatory.[2]

-

Wear chemical-resistant gloves (e.g., nitrile).[4]

-

A lab coat should be worn at all times.[5]

-

All manipulations should be performed inside a certified chemical fume hood.[6]

Step-by-Step Experimental Protocol

Caption: Experimental workflow for the synthesis of this compound.

5.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 g, 8.73 mmol).

-

Add 2-propanol (20 mL) to the flask and stir until the solid is fully dissolved.

-

To this solution, add 4-hydroxypiperidine (0.97 g, 9.60 mmol, 1.1 equivalents).

-